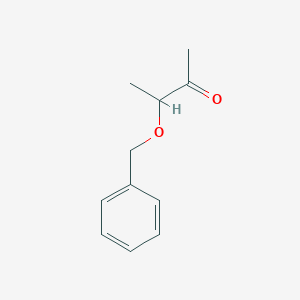

3-(Benzyloxy)butan-2-one

Description

Contextualization within Modern Organic Synthesis

Modern organic synthesis relies on the availability of well-defined molecular fragments that can be reliably incorporated into larger structures. 3-(Benzyloxy)butan-2-one fits into this paradigm as a chiral or achiral building block. The ketone carbonyl group serves as a handle for a variety of classic and contemporary chemical reactions, including nucleophilic additions and enolate chemistry. The benzyloxy group, on the other hand, acts as a protecting group for a hydroxyl functionality. This protecting group strategy is a cornerstone of multi-step synthesis, allowing for selective reactions at other sites of the molecule without interference from the masked hydroxyl group. The benzyl (B1604629) group is particularly useful due to its relative stability under a range of reaction conditions and its susceptibility to cleavage under specific, often mild, hydrogenolysis conditions.

Importance of Benzyloxy-Substituted Ketones in Chemical Research

Benzyloxy-substituted ketones, as a class, are of considerable interest in chemical research. researchgate.net The presence of the benzyloxy group can influence the stereochemical outcome of reactions at the adjacent ketone, a concept known as substrate control. acs.org This is particularly valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. The steric bulk and electronic properties of the benzyloxy group can direct incoming reagents to attack the ketone from a specific face, leading to high levels of diastereoselectivity. acs.orgacs.org Furthermore, these compounds serve as precursors to 1,2-diols and amino alcohols, which are important structural motifs in many biologically active molecules and chiral ligands. smolecule.comrsc.org The ability to unmask the hydroxyl group at a later stage in a synthetic sequence adds to their strategic value. smolecule.com

Overview of Key Research Avenues for this compound

Research involving this compound and its analogs primarily focuses on its application as an intermediate in the synthesis of more complex molecules. myskinrecipes.com A significant area of investigation is its use in stereoselective reactions, where the existing stereocenter (if present) or the benzyloxy group itself directs the formation of new stereocenters. acs.orgacs.org This has implications for the synthesis of natural products and their analogs. acs.org Another key research avenue is the exploration of its reactivity in various transformations, such as aldol (B89426) reactions, to build carbon-carbon bonds and increase molecular complexity. acs.orgacs.org The development of efficient and scalable synthetic routes to this compound itself is also an area of practical importance for its broader application.

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its handling, purification, and reactivity. While extensive experimental data for this specific compound is not always available in publicly accessible literature, some key properties have been reported or can be estimated based on its structure.

| Property | Value | Source |

| Molecular Formula | C11H14O2 | chemicalbook.com |

| Molecular Weight | 178.23 g/mol | cymitquimica.com |

| Boiling Point | 277.9 ± 15.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.0 ± 0.1 g/cm³ | chemsrc.com |

| Purity | Typically ≥95% | cymitquimica.comsigmaaldrich.com |

This table is interactive. Users can sort and filter the data.

Synthesis and Mechanistic Pathways

The synthesis of benzyloxy-substituted ketones like this compound can be achieved through several established methods in organic chemistry. A common and direct approach involves the Williamson ether synthesis.

Williamson Ether Synthesis Approach

This method is a classical and widely used procedure for the formation of ethers. In the context of synthesizing a related compound, 4-benzyloxy-2-butanone (B1330257), the synthesis involves the reaction of 4-hydroxy-2-butanone (B42824) with benzyl bromide. orgsyn.org This reaction is typically carried out in the presence of a base, such as silver oxide, which acts as a proton scavenger and facilitates the formation of the alkoxide intermediate. orgsyn.org The reaction is often performed in a dry, inert solvent like toluene. orgsyn.org

A similar strategy can be envisioned for this compound, starting from 3-hydroxybutan-2-one. The hydroxyl group of 3-hydroxybutan-2-one would be deprotonated by a suitable base to form the corresponding alkoxide. This nucleophilic alkoxide would then react with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction to displace the halide and form the desired ether linkage, yielding this compound. The choice of base and reaction conditions is crucial to avoid side reactions, such as self-condensation of the ketone.

Another related synthesis involves the reaction of 4-chloro-2-butanone (B110788) with sodium benzyloxide in benzyl alcohol to produce 4-benzyloxy-2-butanone.

Chemical Reactions and Transformations

The reactivity of this compound is dominated by the chemistry of its ketone functional group. These reactions are fundamental to its utility as a synthetic intermediate.

Ketone Reduction

The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 3-(benzyloxy)butan-2-ol. accelachem.com This transformation can be accomplished using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reagent can sometimes influence the stereochemical outcome of the reduction, especially if there are existing stereocenters in the molecule. For instance, the reduction of the related 4-benzyloxy-2-butanone to 4-benzyloxy-2-butanol has been documented.

Nucleophilic Addition Reactions

The electrophilic carbon of the ketone's carbonyl group is susceptible to attack by nucleophiles. This opens up a wide range of possibilities for carbon-carbon and carbon-heteroatom bond formation. Examples of nucleophilic addition reactions include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of tertiary alcohols.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds would also add to the carbonyl group to form tertiary alcohols.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can be used to convert the carbonyl group into an alkene.

Cyanohydrin Formation: The addition of cyanide (e.g., from HCN or a cyanide salt) would form a cyanohydrin.

Enolate Chemistry and Aldol Reactions

The protons on the carbon atoms alpha to the carbonyl group (the α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions.

The aldol reaction is a particularly important transformation of enolates. The enolate of this compound can react with an aldehyde or another ketone to form a β-hydroxy ketone. This reaction is a powerful tool for constructing new carbon-carbon bonds. In a notable example of substrate control, titanium-mediated aldol reactions of (S)-4-benzyloxy-3-methyl-2-butanone with various aldehydes have been shown to proceed with high diastereoselectivity. acs.orgacs.org This high level of stereocontrol makes this type of reaction valuable for the synthesis of complex natural products. acs.orgacs.org

Stereoselective Transformations

As mentioned previously, the benzyloxy group can play a crucial role in directing the stereochemical outcome of reactions. In the case of chiral this compound, the existing stereocenter, in conjunction with the benzyloxy group, can influence the approach of reagents to the carbonyl group, leading to the preferential formation of one diastereomer over another. This is a key strategy in asymmetric synthesis. For example, a streamlined catalytic enantioselective synthesis of α-substituted β,γ-unsaturated ketones has been developed for ketones bearing a benzyloxy moiety. nih.gov

Applications in Synthesis

The true value of this compound lies in its application as a building block for the synthesis of more elaborate and often biologically relevant molecules.

Intermediate in Natural Product Synthesis

The structural motifs accessible from this compound and its derivatives are found in a variety of natural products. The ability to perform stereoselective aldol reactions with high yields and excellent diastereoselectivity makes benzyloxy-substituted ketones of interest for the synthesis of natural products. acs.orgacs.org The resulting polyketide-like structures are common backbones of many natural products. A concise synthesis of a major fragment of the anti-HIV agents rubriflordilactones A and B has been achieved using a related α-substituted ketone. nih.gov

Precursor for Chiral Building Blocks

The reduction of this compound provides access to the corresponding chiral alcohol, 3-(benzyloxy)butan-2-ol. accelachem.com This chiral diol precursor is a valuable building block in its own right. Chiral diols and their derivatives are frequently used as chiral auxiliaries, ligands for asymmetric catalysis, or as starting materials for the synthesis of other chiral molecules. The benzyloxy group can be removed at a later stage via hydrogenolysis to reveal a 1,2-diol, a common feature in many carbohydrates and other natural products. Related chiral building blocks like (R)-1-(Benzyloxy)butan-2-ol and (2S,3S)-1,4-Bis(benzyloxy)butane-2,3-diamine are commercially available and used in asymmetric synthesis. bldpharm.combldpharm.com

This compound stands as a testament to the power of functional group manipulation and strategic protection in modern organic synthesis. Its combination of a reactive ketone and a stable yet cleavable benzyloxy protecting group makes it a valuable intermediate for the construction of complex molecular targets. The ability to control stereochemistry in reactions involving this and related benzyloxy-substituted ketones underscores their importance in the field of asymmetric synthesis. While it may not be a household name in chemistry, for the synthetic organic chemist, this compound and its analogs represent a key piece in the intricate puzzle of molecular design and construction, enabling the efficient and elegant synthesis of a wide array of valuable compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNDILDCHVPFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Organic Synthesis As a Chiral Building Block

Role in the Asymmetric Synthesis of Complex Molecules

The inherent chirality of 3-(benzyloxy)butan-2-one makes it an excellent starting material for the asymmetric synthesis of complex molecules. The stereocenter at the C3 position can effectively direct the stereochemical outcome of various reactions, enabling the construction of multiple stereocenters with high selectivity.

Precursors for Natural Products Synthesis

This compound has proven to be a key precursor in the total synthesis of several natural products. Its ability to introduce a chiral center with a protected hydroxyl group is particularly advantageous in building the core structures of these complex molecules. For instance, it has been utilized in the synthesis of (+)-Pestalotin, a fungal metabolite. The synthesis of L-rhodinose, a deoxysugar component of various natural products, also employs intermediates derived from this compound. fu-berlin.de Furthermore, its application extends to the synthesis of key fragments of other complex natural products where the stereocontrolled introduction of a hydroxylated side chain is required.

Titanium-mediated aldol (B89426) reactions using (S)-4-benzyloxy-3-methyl-2-butanone, a closely related derivative, demonstrate high levels of asymmetric induction, making this class of compounds highly valuable for natural product synthesis. acs.orgacs.org

Chiral Intermediates for Polyhydroxylated Systems

The stereoselective reduction of the ketone in this compound provides access to chiral 1,2-diols, which are fundamental building blocks for polyhydroxylated systems. These diols can be further elaborated to construct complex polyol chains found in many natural products and pharmaceuticals. The benzyloxy group serves as a stable protecting group during these transformations and can be readily removed at a later stage. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions, allowing for the selective synthesis of either syn or anti diols. This controlled synthesis of chiral diols is also applicable to the formation of intermediates for statins.

Utility in the Construction of Nitrogen-Containing Chiral Compounds

This compound is a valuable precursor for the synthesis of chiral nitrogen-containing compounds, such as amino alcohols and their derivatives. Reductive amination of the ketone is a common strategy to introduce a nitrogen atom stereoselectively. whiterose.ac.uk The resulting amino group can be further functionalized to create a variety of chiral amines and amides.

For example, the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one, a constitutional isomer, with various anilines and aldehydes in the presence of a chiral catalyst, yields chiral Mannich bases. researchgate.netresearchgate.netresearchgate.net This highlights the utility of the α-benzyloxy ketone motif in constructing complex chiral amines. These compounds are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net The synthesis of chiral amino alcohols from related benzyloxy ketones has been demonstrated using biocatalytic reductive amination. whiterose.ac.uk

Contributions to Heterocyclic Compound Synthesis

Derivatives of this compound are useful in the synthesis of various heterocyclic compounds. The ketone and the protected hydroxyl group can participate in cyclization reactions to form rings of different sizes. For example, derivatives can be used to synthesize substituted pyrroles and other nitrogen-containing heterocycles. rsc.org Additionally, related structures like 4-benzyloxy-2-butanone (B1330257) can be used to create 3-amino-2-oxo-1,2-oxaphospholanes through aminophosphonylation followed by cyclization. The benzyloxy group can be cleaved and the resulting alcohol can be involved in the formation of cyclic ethers, such as chromane (B1220400) derivatives. mdpi.com

Strategies for Further Functionalization

The functional groups present in this compound offer multiple avenues for further synthetic modifications. The ketone can undergo a variety of reactions, including reductions, aldol condensations, and Wittig reactions, to elaborate the carbon skeleton. The benzyloxy group, a stable protecting group, can be cleaved under various conditions, most commonly by hydrogenolysis, to reveal the free hydroxyl group. clockss.org This alcohol can then be oxidized, esterified, or converted into a leaving group for substitution reactions.

One notable strategy is the tandem ozonolysis and reductive amination of alkenes to produce aldehydes which can then be used in further reactions. unl.edu For instance, 4-(benzyloxy)butanal (B1267950) can be prepared from a suitable precursor and subsequently used in reductive amination reactions to yield N-[4-(Benzyloxy)butyl]aniline. unl.edu

Table of Key Reactions and Products

| Starting Material | Reagent(s) | Product Type | Application |

|---|---|---|---|

| This compound | Reducing agents (e.g., NaBH4) | Chiral 1,2-diol | Synthesis of polyhydroxylated systems |

| This compound | Amine, reducing agent | Chiral amino alcohol | Synthesis of nitrogen-containing compounds whiterose.ac.uk |

| 1-(Benzyloxy)propan-2-one | Aniline, Aldehyde, Chiral catalyst | Chiral Mannich base | Synthesis of complex chiral amines researchgate.netresearchgate.netresearchgate.net |

| 4-Benzyloxy-2-butanone | Aminophosphonylation reagents, Base | 3-Amino-2-oxo-1,2-oxaphospholane | Heterocyclic synthesis |

| Alkene precursor | O3, then NaBH(OAc)3, Amine | N-substituted (benzyloxy)alkylamine | Further functionalization unl.edu |

Advanced Analytical and Spectroscopic Characterization of 3 Benzyloxy Butan 2 One

Spectroscopic Elucidation of Structure and Purity

Spectroscopic methods are fundamental in confirming the molecular structure of 3-(Benzyloxy)butan-2-one and assessing its purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are crucial for identifying the different chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the protons of the benzyloxy group and the butanone backbone. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (O-CH₂-Ph) would likely produce a singlet or a pair of doublets around δ 4.5 ppm. The methine proton (CH) adjacent to the ether oxygen is expected at approximately δ 3.8-4.0 ppm, likely as a quartet due to coupling with the adjacent methyl protons. The two methyl groups would show distinct signals: the acetyl methyl group (CH₃-C=O) as a singlet around δ 2.1 ppm, and the other methyl group as a doublet around δ 1.3 ppm, coupled to the methine proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. Key expected signals include the carbonyl carbon (C=O) at a significantly downfield shift, typically around δ 209-212 ppm. The carbons of the phenyl ring would appear in the aromatic region (δ 127-138 ppm). The benzylic carbon (O-CH₂-Ph) is anticipated around δ 70-72 ppm, while the methine carbon (CH-O) would be found further downfield around δ 80-82 ppm. The two methyl carbons would have characteristic upfield shifts.

2D-NMR Techniques: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can further confirm the structure. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from ¹H and ¹³C spectra. A NOESY spectrum would show spatial correlations between protons, for instance, between the benzylic methylene protons and the ortho-protons of the phenyl ring, as well as between the methine proton and the protons of the two adjacent methyl groups, solidifying the connectivity and stereochemical arrangement.

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| C=O | - | 209-212 |

| Ar-C (quaternary) | - | ~138 |

| Ar-CH | 7.2-7.4 (m) | 127-129 |

| CH-O | 3.8-4.0 (q) | 80-82 |

| O-CH₂-Ph | ~4.5 (s) | 70-72 |

| CH₃-C=O | ~2.1 (s) | 25-27 |

| CH-CH₃ | ~1.3 (d) | 15-17 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption band would be due to the carbonyl group (C=O) stretching vibration, which is expected to appear in the region of 1715-1725 cm⁻¹. Another key feature is the C-O-C stretching vibration of the ether linkage, which typically shows strong bands in the 1100-1200 cm⁻¹ region. The aromatic C-H stretching of the benzyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1715-1725 |

| C-O-C | Stretch | 1100-1200 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Aromatic C=C | Stretch | 1450-1600 |

Mass Spectrometry (e.g., ESI-MS, HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula. For this compound (C₁₁H₁₄O₂), the molecular weight is 178.23 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS): In ESI-MS, the compound would likely be detected as a protonated molecule [M+H]⁺ with an m/z of approximately 179.2, or as a sodium adduct [M+Na]⁺ at around m/z 201.2.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The calculated exact mass for C₁₁H₁₄O₂ is 178.0994. An HRMS measurement confirming this value would provide strong evidence for the compound's molecular formula. Fragmentation patterns would likely show a prominent peak at m/z 91, corresponding to the stable benzyl or tropylium (B1234903) cation (C₇H₇⁺), resulting from the cleavage of the benzylic ether bond.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for analyzing the purity of this compound. A reversed-phase HPLC system, using a C18 column, is typically suitable. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection is commonly performed using a UV detector, set at a wavelength where the phenyl group absorbs, such as 254 nm. The retention time of the compound under specific conditions serves as an identifier, while the peak area allows for quantification of its purity. For instance, monitoring the progress of a synthesis or the purity of the final product can be effectively achieved by HPLC. csic.es

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring reactions and assessing the purity of fractions during column chromatography. nih.gov For this compound, a silica (B1680970) gel plate is used as the stationary phase. The mobile phase, or eluent, is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). The ratio of these solvents is adjusted to achieve good separation, with the compound exhibiting a specific retention factor (Rƒ) value. Visualization of the spot on the TLC plate can be achieved under UV light (due to the aromatic ring) or by using a chemical staining agent like potassium permanganate. wiley-vch.de

Column Chromatography for Purification

Column chromatography is a principal technique for the purification of this compound from reaction mixtures, effectively separating it from byproducts and unreacted starting materials. The choice of stationary phase and mobile phase is critical for achieving optimal separation.

Detailed Research Findings:

Silica gel is the most commonly employed stationary phase for the purification of compounds with moderate polarity like this compound. The separation mechanism relies on the differential adsorption of the components in the mixture to the silica surface. The polarity of the mobile phase is carefully adjusted to control the elution of the compounds.

For the closely related isomer, 4-benzyloxy-2-butanone (B1330257), a successful purification method involved silica gel column chromatography. orgsyn.org In this procedure, the crude product was dissolved in a small amount of 5% tetrahydrofuran (B95107) in hexane and applied to a silica gel column packed with the same solvent system. orgsyn.org Elution with this mobile phase allowed for the separation of non-polar byproducts, such as benzyl bromide and dibenzyl ether. orgsyn.org The desired product was then eluted with pure tetrahydrofuran. orgsyn.org

In the broader context of purifying compounds containing a benzyloxy group, various solvent systems are utilized. A common approach involves using a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether. google.combeilstein-journals.org The purification of a derivative, (Z)-3-benzyl-5-(4-(benzyloxy)-3-methoxybenzylidene)thiazolidine-2,4-dione, was achieved using flash column chromatography with a hexane/ethyl acetate (3:1 v/v) eluent. asianpubs.org Similarly, the purification of other benzyloxy-containing compounds has been successfully carried out using ethyl acetate/petroleum ether gradients. beilstein-journals.org For instance, a gradient of 1:2 ethyl acetate to petroleum ether has been reported. beilstein-journals.org In another case, elution was performed with n-hexane-ethyl acetate (3:7, v/v) followed by pure ethyl acetate. google.com The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Interactive Data Table: Column Chromatography Parameters for Benzyloxy Compounds

| Compound | Stationary Phase | Mobile Phase/Eluent | Reference |

| 4-Benzyloxy-2-butanone | Silica Gel | 5% Tetrahydrofuran in Hexane, then Tetrahydrofuran | orgsyn.org |

| (Z)-3-benzyl-5-(4-(benzyloxy)-3-methoxybenzylidene)thiazolidine-2,4-dione | Silica Gel | Hexane/Ethyl Acetate (3:1 v/v) | asianpubs.org |

| Crystalline dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate | Silica Gel | n-hexane-ethyl acetate (3:7, v/v), then Ethyl Acetate | google.com |

| (4S,5R)-1-Benzyl-2-oxo-4-(benzyloxy)-1-aza-6-oxaspiro[4.5]decane derivative | Silica Gel | Ethyl Acetate/Petroleum Ether (1:2) | beilstein-journals.org |

X-ray Crystallography (Applicability to compound and its derived structures for definitive structural confirmation)

X-ray crystallography is a powerful analytical technique that provides unambiguous proof of a molecule's three-dimensional structure by determining the arrangement of atoms within a crystal. uol.de While a crystal structure for this compound itself is not currently available in the searched literature, the applicability and utility of this technique for its derivatives are well-documented, suggesting that obtaining a crystal structure of the parent compound is feasible under appropriate crystallization conditions.

Detailed Research Findings:

The successful determination of the crystal structures of several complex molecules containing the benzyloxy moiety underscores the power of X-ray crystallography for definitive structural elucidation. For example, the crystal structure of (Z)-3-benzyl-5-[4-(benzyloxy)-3-methoxybenzylidene]thiazolidine-2,4-dione was determined by single-crystal X-ray diffraction. asianpubs.org Yellow crystals suitable for analysis were grown from a butanone solution over two weeks. asianpubs.org The analysis revealed a triclinic crystal system with the space group P-1. asianpubs.org

In another study, the crystal structure of meso-1,4-dibenzyloxy-2,3-difluorobutane was elucidated. beilstein-journals.org Colorless crystals were obtained, and the analysis showed a monoclinic crystal system with the space group P21/c. beilstein-journals.org This analysis provided precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. beilstein-journals.org

Furthermore, the crystal structure of a complex of human butyrylcholinesterase with N-{[2-(benzyloxy)-3-methoxyphenyl]methyl}-N-[3-(2-fluorophenyl)propyl]cyclobutanamine has been solved, demonstrating the utility of this technique in understanding intermolecular interactions in biological systems. rcsb.org

The ability to obtain high-quality crystals is a prerequisite for a successful X-ray diffraction study. For small organic molecules like this compound, which is a liquid at room temperature, crystallization can be attempted by slow evaporation of a suitable solvent at low temperatures or by using co-crystallization agents. The successful crystallographic analysis of its derivatives provides strong evidence that with the right experimental approach, the definitive three-dimensional structure of this compound can be determined.

Interactive Data Table: Crystallographic Data for Selected Benzyloxy-Containing Derivatives

| Compound | Crystal System | Space Group | Key Findings | Reference |

| (Z)-3-benzyl-5-[4-(benzyloxy)-3-methoxybenzylidene]thiazolidine-2,4-dione | Triclinic | P-1 | The five-membered ring of thiazolidine-2,4-dione is nearly planar. | asianpubs.org |

| meso-1,4-dibenzyloxy-2,3-difluorobutane | Monoclinic | P21/c | The molecule possesses crystallographic inversion symmetry. | beilstein-journals.org |

| 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative | Monoclinic | P21/c | The crystal structure is stabilized by C-H…O interactions. | mdpi.com |

Computational Chemistry and Theoretical Investigations of 3 Benzyloxy Butan 2 One Systems

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms in 3-(Benzyloxy)butan-2-one governs its physical and chemical properties. Computational analysis is essential for exploring its structural details, particularly due to the molecule's inherent flexibility.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses several single bonds around which rotation can occur, a simple optimization is insufficient. Instead, a thorough conformational analysis is required to map the conformational landscape and identify all low-energy, stable conformers.

This analysis involves systematically rotating the molecule's dihedral angles—specifically around the C-C and C-O single bonds of the butanone and benzyloxy fragments—and performing a geometry optimization for each starting conformation. This process identifies various local energy minima and the global minimum, which represents the most stable conformation of the molecule. The presence of the flexible benzyloxy group suggests a complex conformational landscape where different orientations of the phenyl ring relative to the butanone chain will have distinct energy levels. beilstein-journals.org Computational methods like Density Functional Theory (DFT) are commonly used for such optimizations, providing reliable geometries and relative energies of the different conformers. mdpi.com

A critical step in computational research is the validation of the theoretical model against experimental data. researchgate.net The accuracy of the calculated molecular geometry is typically assessed by comparing the optimized bond lengths and angles with values obtained from experimental techniques, most commonly single-crystal X-ray diffraction. mdpi.com

While specific experimental crystallographic data for this compound is not available, a validation process would involve a statistical comparison between the calculated parameters and experimentally determined ones. Key metrics such as the Mean Absolute Error (MAE) and Mean Squared Error (MSE) are often used to quantify the level of agreement. mdpi.comresearchgate.net A low MAE value indicates a good correlation, confirming that the chosen computational method and basis set are appropriate for accurately modeling the system. mdpi.com This validation provides confidence in the predictive power of the computational model for other properties.

| Parameter | Bond/Angle | Typical Theoretical Value (Å or °) |

| Bond Length | C=O (Ketone) | ~1.21 |

| C-O (Ether) | ~1.43 | |

| C-C (Aliphatic) | ~1.53 | |

| C-C (Aromatic) | ~1.40 | |

| Bond Angle | C-C-C (sp3) | ~109.5 |

| C-CO-C | ~120.0 | |

| C-O-C (Ether) | ~110.0 |

Note: The values in this table are representative and would be specifically calculated for this compound in a dedicated computational study.

Geometry Optimization and Conformational Landscapes

Electronic Structure and Properties

The arrangement of electrons within a molecule dictates its reactivity, polarity, and spectroscopic properties. Computational methods provide a detailed picture of the electronic landscape of this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the oxygen atoms of the ether and carbonyl groups, as well as the π-system of the benzyl (B1604629) group. The LUMO is anticipated to be centered on the electrophilic carbonyl carbon and oxygen of the ketone group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. mdpi.com

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. mdpi.commdpi.com

The MEP map uses a color spectrum to represent different potential values. Regions with the most negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. mdpi.com In this compound, these red areas would be concentrated around the lone pairs of the carbonyl and ether oxygen atoms. mdpi.com Conversely, regions with positive potential, colored blue, are electron-poor and represent sites for nucleophilic attack. mdpi.commdpi.com Areas with intermediate potential are colored green and are considered neutral. mdpi.com The MEP map provides a clear, intuitive picture of the molecule's charge distribution and reactive sites.

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These parameters provide a quantitative basis for understanding the molecule's stability and its propensity to engage in chemical reactions. mdpi.com

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness. |

| Electrophilicity Index (ω) | ω = (χ2) / (2η) | Capacity to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

Reaction Mechanism Modeling

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. mila.edu.my For a compound like this compound, theoretical modeling can map out the energetic landscape of its chemical transformations, identify transient species, and rationalize experimental observations.

Evaluation of Energy Profiles and Transition States

The study of reaction mechanisms heavily relies on the evaluation of potential energy surfaces. Using quantum mechanical methods such as Density Functional Theory (DFT), it is possible to calculate the Gibbs free energy of reactants, products, intermediates, and transition states for a proposed reaction pathway. acs.org

For this compound, a hypothetical reaction, such as an aldol (B89426) reaction, could be modeled. The process would involve:

Reactant and Product Optimization: The geometries of the starting material, this compound, and the expected product(s) are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are employed to locate the transition state structure connecting the reactants and products. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational analysis.

The calculated energy barriers can then be used to predict reaction rates and understand how factors like catalysts or solvent influence the reaction kinetics.

Table 1: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +20.5 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -12.0 |

This table represents a hypothetical energy profile for a two-step reaction involving an intermediate. The values are illustrative and would need to be calculated using appropriate computational methods for a specific reaction.

Structural Representation of Unobservable Intermediates

Many chemical reactions proceed through highly reactive and short-lived intermediates that cannot be directly observed or isolated experimentally. mila.edu.my Computational modeling is an invaluable tool for predicting the structure and stability of these transient species. mila.edu.my

In reactions involving this compound, various intermediates could be formed, such as enolates in base-catalyzed reactions or protonated species in acid-catalyzed transformations. Computational methods can provide detailed three-dimensional structures of these intermediates. For example, in the context of indium-mediated allylation reactions, computational studies have been used to probe the structure of the reactive allylindium species. scholaris.ca Similarly, for the aldol reaction of (S)-4-benzyloxy-3-methyl-2-butanone, spectroscopic and computational analyses helped in proposing the structure of a bimetallic reacting species. acs.org

These structural models can reveal key features that govern the reactivity and stereoselectivity of a reaction. For instance, the chelation of a metal cation by the oxygen atoms of the carbonyl and benzyloxy groups could be a key intermediate that dictates the stereochemical outcome of a reaction.

Intermolecular Interaction Studies

The way molecules pack in a solid state and interact with each other in solution is governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting physical properties and biological activity.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.govmdpi.commdpi.com This method partitions the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. By mapping properties onto this surface, one can gain a detailed picture of the intermolecular contacts.

For a hypothetical crystal structure of this compound, a Hirshfeld surface analysis would likely reveal the following key interactions:

Hydrogen Bonding: Although this compound itself does not have strong hydrogen bond donors, its carbonyl oxygen and the ether oxygen of the benzyloxy group can act as hydrogen bond acceptors. chemscene.comcymitquimica.comnih.gov In the presence of other molecules with O-H or N-H groups, C-H···O interactions could also play a role in the crystal packing. nih.gov

π-π Interactions: The presence of the benzyl group provides a phenyl ring capable of engaging in π-π stacking interactions. smolecule.comvulcanchem.com These interactions are often a significant driving force in the packing of aromatic compounds.

Van der Waals Forces: A significant portion of the Hirshfeld surface is typically dominated by H···H contacts, which represent van der Waals forces. nih.govnih.gov

Table 2: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.5 |

| O···H/H···O | 18.2 |

| C···C (π-π) | 5.8 |

| Other | 5.5 |

This table provides a hypothetical breakdown of intermolecular contacts for this compound, based on typical values for organic molecules containing similar functional groups. nih.govnih.gov

By visualizing these interactions, researchers can understand the forces that stabilize the crystal structure and how the molecule might interact with other molecules, such as biological receptors or solvents.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for α-alkoxy ketones may involve multiple steps or rely on reagents that are not environmentally benign. A primary future objective is the development of greener, more efficient synthetic strategies. Research is anticipated to move towards:

Catalytic Innovations: Designing atom-economical catalytic processes that minimize waste, such as direct C-H activation/oxidation of corresponding ethers or alcohols, would represent a significant advance.

Enzymatic and Chemo-enzymatic Synthesis: Harnessing the high selectivity of enzymes could provide a sustainable route to enantiomerically pure 3-(benzyloxy)butan-2-one, avoiding the need for chiral separation or complex asymmetric catalysts.

Renewable Feedstocks: Investigating pathways that utilize bio-based starting materials would align the synthesis of this compound with the growing demand for sustainable chemical manufacturing. For example, methods for producing key intermediates from renewable resources are an active area of research. sciencemadness.org

Exploration of Undiscovered Reactivity Pathways

While the ketone and ether groups confer predictable reactivity, the potential for novel transformations remains largely untapped. Future investigations could productively focus on:

Unusual Rearrangements: Some α-benzyloxy ketones are known to undergo unusual stereospecific rearrangements under strong alkaline conditions. researchgate.net Probing the behavior of this compound under a variety of conditions could reveal new synthetic routes to complex molecular architectures.

Synergistic Functional Group Interplay: Exploring reactions where the ether and ketone functionalities act in concert could lead to new discoveries. For instance, Lewis acid-mediated reactions can be influenced by the α-benzyloxy group, directing the stereochemical outcome of transformations such as Michael additions. researchgate.net

Radical-Mediated Reactions: The benzyl (B1604629) group is susceptible to forming stable benzyl radicals. acs.org Investigating radical-based pathways could unlock novel C-C and C-heteroatom bond-forming reactions at various positions on the molecule.

Expansion of Chiral Building Block Applications

The presence of a stereocenter makes enantiopure forms of this compound valuable chiral building blocks. bldpharm.combldpharm.com This is a well-established application area for similar chiral ketones and alcohols. smolecule.com Future work should aim to:

Diversify Synthetic Targets: Employing enantiopure this compound in the total synthesis of a wider range of complex natural products and pharmaceuticals. Its structure is a potential precursor to polyketide chains found in many biologically active molecules.

Asymmetric Synthesis: Using it as a starting material for preparing new chiral ligands or auxiliaries for asymmetric catalysis. The synthesis of all four isomers of related compounds like 3-hydroxy-4-methyl-γ-butyrolactone highlights the utility of such stereochemically rich fragments. researchgate.net

Pharmaceutical Intermediates: The synthesis of hydantoin (B18101) derivatives and other heterocyclic compounds of medicinal interest often relies on ketone precursors. Exploring the conversion of this compound into novel heterocyclic systems is a promising avenue for drug discovery.

Advanced Integrated Spectroscopic and Computational Approaches

A deeper, more predictive understanding of the compound's behavior can be achieved by combining modern analytical techniques with computational chemistry.

In-depth Structural and Mechanistic Analysis: While basic characterization is available, advanced techniques like 2D NMR, and X-ray crystallography of derivatives can provide precise structural data. mdpi.com This experimental data can be used to validate and refine computational models.

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods can elucidate reaction mechanisms, predict reactivity, and explain the origins of stereoselectivity in its reactions. mdpi.commdpi.com Such studies can provide a comprehensive understanding of the molecule's reactivity and stability by analyzing its frontier molecular orbitals (HOMO/LUMO) and other electronic properties. mdpi.com

Predictive Synthesis: An integrated approach allows for the rational design of experiments, saving time and resources by predicting the most promising reaction conditions and potential outcomes before they are attempted in the lab.

| Property | Data |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 113133-46-3 / 98168-70-8 |

Note: Multiple CAS numbers may exist for this compound. chemicalbook.comcymitquimica.com

Role in Emerging Areas of Organic Chemistry

The structure of this compound is well-suited for exploration within modern, cutting-edge fields of organic synthesis.

Photoredox Catalysis: The ketone carbonyl group could potentially engage in photochemical processes. Research into visible-light-mediated photoredox catalysis could enable novel transformations, such as deoxygenation or C-C bond formation, under mild conditions. smolecule.comrsc.org This field often explores the generation of radical intermediates, a pathway accessible to this molecule. units.it

Flow Chemistry: Synthesizing or functionalizing this compound using continuous flow reactors could offer enhanced control over reaction parameters, improve safety for exothermic or fast reactions, and facilitate easier scalability compared to traditional batch methods.

Organocatalysis: The ketone functionality is a prime target for activation by chiral organocatalysts. This could enable highly enantioselective additions to the α-carbon or the carbonyl group itself, expanding its utility in asymmetric synthesis without the need for metal catalysts. msu.edu

Q & A

What are common synthetic routes for 3-(Benzyloxy)butan-2-one, and how are key intermediates functionalized?

Basic

A typical synthetic approach involves benzyl ether protection of hydroxyl groups followed by ketone formation. For example, bromination or nitration reactions can introduce functional groups at specific positions. Reagents like bromine or nitric acid are used for substitutions, as seen in intermediates such as 3-Benzyloxy-6-bromo-2-fluorophenylboronic acid . Purification often employs column chromatography, and yields depend on reaction stoichiometry and catalyst selection.

How can Suzuki-Miyaura cross-couplings be optimized for derivatives of this compound?

Advanced

Optimization requires careful selection of boronic esters (e.g., 4-Benzyloxyphenylboronic acid pinacol ester) and palladium catalysts. Reaction conditions (temperature, solvent polarity, and base strength) significantly impact coupling efficiency. For instance, using anhydrous DMF as a solvent and maintaining inert atmospheres can reduce side reactions. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

What analytical techniques are critical for characterizing this compound and its derivatives?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural elucidation, particularly for verifying benzyloxy group positioning. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95% by GC), while Mass Spectrometry (MS) confirms molecular weight. Differential Scanning Calorimetry (DSC) can assess thermal stability .

How should researchers resolve discrepancies in spectroscopic data caused by impurities or isomerism?

Advanced

Contradictions often arise from incomplete purification or stereoisomeric mixtures. Employing deuterated analogs (e.g., 3-Benzyloxybenzaldehyde-α-d1) helps isolate kinetic isotope effects in mechanistic studies. Advanced techniques like 2D-NMR (COSY, HSQC) or X-ray crystallography resolve positional ambiguities. Cross-referencing with high-purity standards (>97% GC) minimizes analytical errors .

What safety protocols are essential when handling this compound?

Basic

Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Store in sealed containers at 2–8°C for stability. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Avoid ignition sources due to potential electrostatic discharge risks .

How can derivatives of this compound be designed for specific biological activities?

Advanced

Functional group modifications (e.g., introducing hydroxyl or nitro groups) enhance interactions with biological targets. For example, 4-Nitrophenyl derivatives may exhibit enhanced binding to enzymatic active sites. Computational docking studies paired with in vitro assays (e.g., enzyme inhibition) guide structural optimization. Boronic acid derivatives are particularly useful in probing carbohydrate-binding proteins .

What strategies ensure the stability of this compound during long-term storage?

Basic

Store in amber glass vials under nitrogen atmosphere to prevent oxidation. Maintain temperatures at 2–8°C, as higher temperatures accelerate degradation. Regularly monitor purity via HPLC and discard samples showing >5% impurity .

How can isotopic labeling elucidate reaction mechanisms involving this compound?

Advanced

Deuterated analogs (e.g., 3-Benzyloxybenzaldehyde-α-d1) enable kinetic isotope effect (KIE) studies to identify rate-determining steps. For example, deuterium substitution at reactive sites slows hydrogen abstraction, revealing mechanistic pathways. Coupling with MS fragmentation patterns provides insights into intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.